柠檬酸镁九水合物

描述

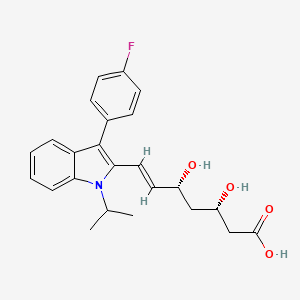

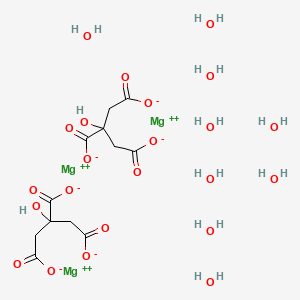

Magnesium citrate nonahydrate is a compound with the molecular formula C12H28Mg3O23 . It is a salt of magnesium and citric acid and is used in various applications, including as a laxative to treat constipation .

Synthesis Analysis

Magnesium citrate nonahydrate can be synthesized from waste bitterns via crystallization and spray drying techniques . The process involves dehydration of MCN to magnesium citrate at about 150 °C, decomposition into itaconic acid magnesium and MgO at about 300 °C, and further decomposition into carbon, MgO, and CH4 at around 500 °C .Molecular Structure Analysis

The molecular weight of Magnesium citrate nonahydrate is 613.25 g/mol . Its IUPAC name is trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate .Chemical Reactions Analysis

The pyrolysis mechanism of Magnesium citrate nonahydrate involves several stages: dehydration to magnesium citrate at about 150 °C, decomposition into itaconic acid magnesium and MgO at about 300 °C, and further decomposition into carbon, MgO, and CH4 at around 500 °C .Physical And Chemical Properties Analysis

Magnesium citrate nonahydrate is a white crystalline powder that is slightly soluble in water . It has a hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 23 .科研应用

热解机制和微观结构演变:柠檬酸镁九水合物(MCN)用于生产多孔碳材料和陶瓷复合材料。其热解机制涉及多个阶段,导致产物如顶冠酸镁、MgO和石墨烯 (Luo et al., 2021)。

农业中的氢供应:氢化镁在使用柠檬酸缓冲溶液水解时,有效产生氢气。这种方法延长了切花康乃馨的花瓶寿命,表明在农业中有潜在应用 (Li et al., 2020)。

EPR和光吸收研究:柠檬酸镁十水合物被研究其与Cu2+离子的相互作用。这项研究在晶体学和材料科学领域具有重要意义 (Dwivedi et al., 2010)。

盐水中镁的分析:镁离子与柠檬酸试剂络合,影响盐水中的pH值和缓冲能力。这对分析化学具有影响,特别是在测量卤水中的氨时 (Pai et al., 2001)。

从卤水中分离锂和镁:非水硅酸钠用作从高镁/锂比例卤水中提取锂的镁沉淀剂。这项研究对材料科学和资源提取具有相关性 (Zhang et al., 2019)。

用于氢气生成的氢化镁:氢化镁的水解用于氢气生成,使用柠檬酸可以增强其效果,表明其在可持续能源应用中具有潜力 (Hiraki et al., 2012)。

镁测定中的干扰:探讨柠檬酸在使用不同方法测定血浆中镁含量时的干扰,这对临床化学很重要 (Caddell et al., 1974)。

农业中的氧化镁纳米颗粒:氧化镁纳米颗粒对茄科细菌性溃疡病具有抗菌活性,表明它们可用作农业抗菌剂 (Cai et al., 2018)。

食品补充剂中的营养目的:柠檬酸镁苹果酸盐在添加到食品补充剂时被评估其生物利用度。这对营养科学和食品技术很重要 (Turck et al., 2018)。

镁化合物的合成和应用:该综述涵盖了合成氢氧化镁和氧化镁的方法,包括它们的性质和应用,与材料科学和工程相关 (Pilarska et al., 2017)。

Safety And Hazards

Magnesium citrate is generally not a harmful substance, but care should be taken by consulting a healthcare professional if any adverse health problems are suspected or experienced . Extreme magnesium overdose can result in serious complications such as slow heart beat, low blood pressure, nausea, drowsiness, etc .

未来方向

Magnesium citrate nonahydrate has a wide range of applications in food, pharmaceutical, and other fields. As a common class of food additives and functional supplements with tremendous development potential and strong core competitiveness, particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of citrate into the high-end market .

性质

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJAGXFXWIEJE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Mg3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692932 | |

| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium citrate nonahydrate | |

CAS RN |

153531-96-5 | |

| Record name | Magnesium citrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153531965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt, hydrate (2:3:9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I10B9YK3MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)